molecular formula C25H29N3O4 B11396454 4-[4-(hexyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(hexyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11396454
M. Wt: 435.5 g/mol
InChI Key: SYCCGLVRBPBTFZ-UHFFFAOYSA-N
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Description

4-[4-(HEXYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of 4-[4-(HEXYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hexyloxy group: This step may involve etherification reactions using hexyloxy precursors.

    Attachment of hydroxyethyl and hydroxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

4-[4-(HEXYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[4-(HEXYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

4-[4-(HEXYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be compared with other similar compounds, such as:

    4-(HEXYLOXY)PHENYL derivatives: These compounds share the hexyloxyphenyl group and may have similar chemical properties.

    Pyrrolo[3,4-c]pyrazole derivatives: Compounds with the same core structure but different substituents can provide insights into the unique properties of the target compound.

The uniqueness of 4-[4-(HEXYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

4-(4-hexoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-2-3-4-7-16-32-18-12-10-17(11-13-18)24-21-22(19-8-5-6-9-20(19)30)26-27-23(21)25(31)28(24)14-15-29/h5-6,8-13,24,29-30H,2-4,7,14-16H2,1H3,(H,26,27)

InChI Key

SYCCGLVRBPBTFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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